molecular formula C20H19N5O B2965061 2-benzyl-5-(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole CAS No. 1081142-09-7

2-benzyl-5-(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole

Cat. No. B2965061
CAS RN: 1081142-09-7
M. Wt: 345.406
InChI Key: GSZSSMAUWAFPRX-UHFFFAOYSA-N
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Description

2-benzyl-5-(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole is a chemical compound that belongs to the family of oxadiazoles. It is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, pharmaceuticals, and materials science.

Scientific Research Applications

Antibacterial and Antifungal Properties

2-Benzyl-5-(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole and its derivatives demonstrate significant antibacterial and antifungal activities. Research has shown that certain sulfonyl derivatives and Schiff bases related to this compound exhibit moderate to significant activity against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (G. V. Suresh Kumar et al., 2013; H. Khalid et al., 2016).

Corrosion Inhibition

Derivatives of 1,3,4-oxadiazole, closely related to the queried compound, have been studied for their corrosion inhibition properties. These compounds have shown promising results in protecting mild steel in acidic environments, which could be valuable in industrial applications for preventing material degradation (P. Ammal et al., 2018).

Organic Light-Emitting Diodes (OLEDs)

Compounds containing 1,3,4-oxadiazole units, similar to this compound, have been used in the development of efficient organic light-emitting diodes (OLEDs). These compounds can serve as hole-blocking materials and contribute to low efficiency roll-off in OLED devices, highlighting their potential in advanced electronic applications (Yi Jin et al., 2014).

Photolysis in Alcohols

Studies on the photolysis of 1,3,4-oxadiazoles in alcohols, related to the structure of the queried compound, have provided insights into the chemical reactions and byproducts formed under light exposure. This knowledge is crucial for understanding the stability and reactivity of these compounds in various chemical processes (O. Tsuge et al., 1977).

Anticancer Evaluation

Some derivatives of 1,3,4-oxadiazole have been studied for their anticancer properties. These compounds, including those structurally similar to this compound, have shown promising activity against various cancer cell lines, indicating potential applications in cancer research and therapy (Salahuddin et al., 2014).

properties

IUPAC Name

2-benzyl-5-(1-phenyl-5-propan-2-yltriazol-4-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O/c1-14(2)19-18(22-24-25(19)16-11-7-4-8-12-16)20-23-21-17(26-20)13-15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZSSMAUWAFPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=NN1C2=CC=CC=C2)C3=NN=C(O3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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